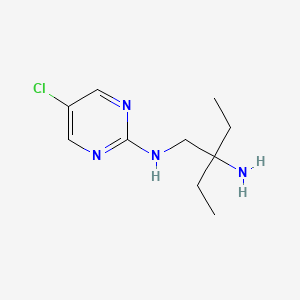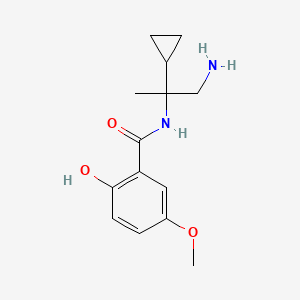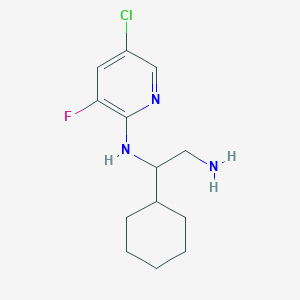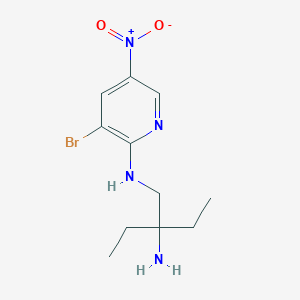
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is a complex organic compound characterized by the presence of a bromine and nitro group attached to a pyridine ring, along with an ethylbutane diamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine typically involves multi-step organic reactions. One common approach starts with the bromination of 2-nitropyridine to form 3-bromo-5-nitropyridine. This intermediate is then subjected to nucleophilic substitution reactions with 2-ethylbutane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could result in various substituted pyridine derivatives.
科学研究应用
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to these targets, potentially inhibiting their activity. The ethylbutane diamine chain may also contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-2-nitropyridine: Similar in structure but lacks the ethylbutane diamine chain.
3-Bromo-5-nitropyridine-2-carbonitrile: Contains a nitrile group instead of the ethylbutane diamine chain.
N-(3-Bromo-5-nitropyridin-2-yl)acetamide: Features an acetamide group instead of the ethylbutane diamine chain.
Uniqueness
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the ethylbutane diamine chain
属性
IUPAC Name |
1-N-(3-bromo-5-nitropyridin-2-yl)-2-ethylbutane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN4O2/c1-3-11(13,4-2)7-15-10-9(12)5-8(6-14-10)16(17)18/h5-6H,3-4,7,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDXRDGSTPZKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC1=C(C=C(C=N1)[N+](=O)[O-])Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[2-(Oxan-4-yl)acetyl]amino]pyridine-4-carboxylic acid](/img/structure/B6646356.png)
![N-[[1-(dimethylamino)cyclopentyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6646360.png)
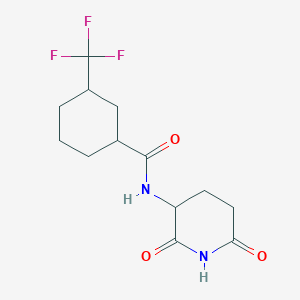
![2-[(2-Methylcyclopropanecarbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646371.png)
![2-[(4-Acetyl-1-methylpyrrole-2-carbonyl)amino]-2-thiophen-2-ylacetic acid](/img/structure/B6646375.png)
![4-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B6646380.png)
![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid](/img/structure/B6646381.png)
![4-[[2-(4-Chlorophenyl)acetyl]amino]oxane-4-carboxylic acid](/img/structure/B6646386.png)
![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
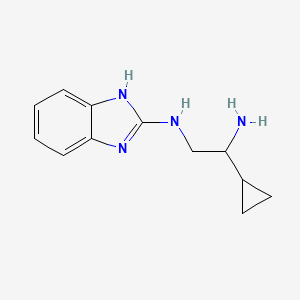
![1-[5-[(3S)-3-aminopyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6646419.png)
